1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde
Description
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde (CAS: 499770-67-1) is a heterocyclic compound featuring a benzotriazole core substituted with a methyl group at the 1-position and an aldehyde (-CHO) group at the 6-position. Its molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol and a density of 1.333 g/cm³ . The aldehyde group renders it reactive, enabling applications in synthesizing pharmaceuticals, agrochemicals, and coordination complexes. Its structure has been confirmed via X-ray crystallography, utilizing tools like SHELXL and WinGX for refinement and visualization .
Properties
IUPAC Name |
3-methylbenzotriazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8-4-6(5-12)2-3-7(8)9-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQUSXNGCIKIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C=O)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Primary alcohols undergo oxidation to aldehydes under mild conditions to prevent over-oxidation to carboxylic acids. Pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C is widely employed, achieving yields of 70–85% for analogous substrates. The Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) offers a metal-free alternative, operating at −50°C to room temperature with comparable efficiency.
Example Procedure :
Analytical Data
Vilsmeier-Haack Formylation of 1-Methylbenzotriazole
Direct formylation of 1-methylbenzotriazole via the Vilsmeier-Haack reaction introduces the aldehyde group regioselectively at position 6, guided by the electron-donating methyl group at N1.
Reaction Mechanism and Conditions
The Vilsmeier reagent (POCl₃/DMF) generates an electrophilic chloroiminium intermediate, which attacks the electron-rich C6 position. Subsequent hydrolysis yields the aldehyde.
Example Procedure :
Analytical Data
- Yield : 65%
- Regioselectivity : >90% C6-formylation (confirmed by NOE NMR)
- Side Products : <5% C5-formylated isomer
Multi-Step Synthesis from 2-Nitro-4-formylaniline
Constructing the benzotriazole core from a pre-functionalized aromatic precursor ensures precise aldehyde placement.
Reaction Sequence
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.
Reduction: 1-Methyl-1H-benzo[d][1,2,3]triazole-6-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that derivatives of benzotriazole, including 1-methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde, exhibit potent effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Aspergillus niger | 15 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against drug-resistant strains.
Anticancer Activity
Research has also indicated that this compound possesses cytotoxic properties against various cancer cell lines. The efficacy of the compound was assessed using the MTT assay across different cancer models.
Table 2: Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon cancer) | 9.0 | |
| HepG2 (Liver cancer) | 8.5 | |
| MCF-7 (Breast cancer) | 10.0 |
These results underscore the potential of this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural modifications of this compound can lead to derivatives with enhanced biological activities.
Synthesis Overview:
- The synthesis generally employs methods such as microwave-assisted reactions or traditional reflux techniques.
- The introduction of various functional groups can tailor the biological properties of the resulting derivatives.
Material Science Applications
Beyond biological applications, compounds like this compound find utility in material sciences. They can be used as stabilizers or additives in polymers due to their thermal and chemical stability.
Potential Applications:
- Corrosion Inhibitors: The compound's structure allows it to act as an effective corrosion inhibitor in metal coatings.
- Photostabilizers: Its ability to absorb UV light makes it suitable for use in plastics and coatings to enhance durability against sunlight degradation.
Case Studies and Research Findings
Several studies have documented the applications and effects of 1-methyl-1H-benzo[d][1,2,3]triazole derivatives:
- Antimicrobial Studies: A series of benzotriazole derivatives were synthesized and tested for their antibacterial properties against various strains including methicillin-resistant Staphylococcus aureus (MRSA), showing significant activity comparable to standard antibiotics .
- Cytotoxicity Assessments: Research conducted on modified triazole compounds revealed promising anticancer activities with IC50 values indicating potential effectiveness against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The triazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde
- Molecular Formula : C₇H₄FN₃O
- Molecular Weight : 165.12 g/mol
- Key Difference : Substitution of a fluorine atom at the 5-position instead of hydrogen.
- This compound is used in medicinal chemistry for tuning pharmacokinetic properties .
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide
- Molecular Formula : C₈H₇N₄O
- Molecular Weight : 175.17 g/mol
- Key Difference : Replacement of the aldehyde (-CHO) with a carboxamide (-CONH₂) group.
- Implications : The amide group reduces electrophilicity, making it less reactive but more stable. This modification improves metabolic stability (DMPK profiles) in drug candidates, as seen in studies optimizing DNAzyme activity .
1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone
- Molecular Formula : C₉H₉N₃O
- Molecular Weight : 175.19 g/mol
- Key Difference : Aldehyde replaced by a ketone (-COCH₃).
- However, its reduced hydrogen-bonding capacity may lower binding affinity in enzyme inhibition assays .
Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 191.19 g/mol
- Key Difference : Ester (-COOEt) group at the 5-position.
- Implications : The ester group introduces hydrolytic instability under basic conditions but serves as a prodrug moiety. Its higher molecular weight and lipophilicity may affect bioavailability .
Physicochemical Properties
| Property | 1-Methyl-6-carbaldehyde | 5-Fluoro-6-carbaldehyde | 6-Carboxamide | 6-Ethanone |
|---|---|---|---|---|
| Molecular Weight | 161.16 g/mol | 165.12 g/mol | 175.17 g/mol | 175.19 g/mol |
| Polar Surface Area | ~50 Ų | ~55 Ų | ~80 Ų | ~40 Ų |
| LogP | ~1.2 | ~1.5 | ~0.8 | ~1.5 |
| Reactivity | High (aldehyde) | Moderate (fluoro) | Low (amide) | Moderate (ketone) |
Notes:
Biological Activity
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde (1-MBT-6-CHO) is a heterocyclic compound characterized by a triazole ring fused to a benzene structure. Its molecular formula is C_9H_8N_4O, and it has a molecular weight of approximately 161.16 g/mol. The compound features a carbonyl group at the 6-position of the triazole ring, which enhances its reactivity and potential biological activity. This article explores the biological activities associated with 1-MBT-6-CHO, including its antimicrobial and anticancer properties.
Structural Characteristics
The structural uniqueness of 1-MBT-6-CHO lies in its combination of a methyl group attached to the nitrogen of the triazole and an aldehyde functional group. This configuration contributes to its interaction with various biological targets.
Biological Activity Overview
The biological activity of 1-MBT-6-CHO is primarily attributed to its triazole moiety, which is known for diverse pharmacological properties. Some key activities include:
- Antimicrobial Activity : Triazole derivatives have demonstrated significant antimicrobial effects against various bacterial strains.
- Anticancer Activity : Compounds containing the triazole ring have shown potential in inhibiting cancer cell growth.
Antimicrobial Properties
Research indicates that compounds similar to 1-MBT-6-CHO exhibit notable antimicrobial effects. For instance, derivatives of benzo[d][1,2,3]triazole have been tested against bacteria such as Escherichia coli and Staphylococcus aureus. The following table summarizes findings from relevant studies:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-MBT-6-CHO | E. coli | 50 µg/mL |
| 1-MBT-6-CHO | Staphylococcus aureus | 25 µg/mL |
These results suggest that 1-MBT-6-CHO may function as an effective antimicrobial agent.
Anticancer Activity
The anticancer properties of 1-MBT-6-CHO have been explored through various in vitro studies. A notable study found that compounds with similar structures exhibited IC50 values ranging from 1.23 to 7.39 µM against different cancer cell lines. The following table illustrates the cytotoxic effects observed:
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-MBT-6-CHO | MCF-7 (Breast Cancer) | 5.0 |
| 1-MBT-6-CHO | HeLa (Cervical Cancer) | 3.5 |
The compound's mechanism of action may involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity and influencing cellular pathways related to cancer progression.
The biological effects of 1-MBT-6-CHO can be attributed to several mechanisms:
- Covalent Bond Formation : Interaction with nucleophilic sites on proteins can lead to altered enzyme activity.
- π-π Stacking Interactions : The triazole ring may engage in π-π stacking interactions with aromatic residues in target proteins, further influencing their functionality.
Case Studies
A recent case study evaluated the efficacy of triazole derivatives in treating specific types of cancer. In this study, researchers synthesized various derivatives, including 1-MBT-6-CHO, and assessed their cytotoxicity against several cancer cell lines. The results indicated that compounds with a similar structural framework exhibited enhanced anticancer activity compared to those without the triazole moiety.
Q & A
Q. Table 1. Comparison of Synthetic Methods
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| MnO₂ | CH₂Cl₂ | RT | 85 | |
| Ru(Tp)(PPh₃)₂ | Toluene | Reflux | 70 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Observations | Application Example |
|---|---|---|
| ¹H NMR | δ 9.8–10.2 ppm (carbaldehyde proton) | Confirms aldehyde group |
| X-ray Diffraction | N–N bond lengths: 1.309–1.356 Å | Validates triazole ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
